4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Acridine-Sulfonamide SAR

The compound 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide (CAS 831220-36-1) is a rationally designed hybrid molecule merging a 3-chloroacridine core with a 4-aminobenzenesulfonamide moiety via a methylamino linker. This architecture positions it at the intersection of two well-validated pharmacophore families: acridine-based DNA intercalators and sulfonamide-based enzyme inhibitors.

Molecular Formula C20H16ClN3O2S
Molecular Weight 397.9 g/mol
CAS No. 831220-36-1
Cat. No. B3358985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide
CAS831220-36-1
Molecular FormulaC20H16ClN3O2S
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=CC(=CC3=N2)Cl)CNC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C20H16ClN3O2S/c21-15-9-14(12-23-16-5-7-17(8-6-16)27(22,25)26)18-10-13-3-1-2-4-19(13)24-20(18)11-15/h1-11,23H,12H2,(H2,22,25,26)
InChIKeyHSRTUWBTNHHNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide (CAS 831220-36-1) – Structural and Biological Context


The compound 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide (CAS 831220-36-1) is a rationally designed hybrid molecule merging a 3-chloroacridine core with a 4-aminobenzenesulfonamide moiety via a methylamino linker. This architecture positions it at the intersection of two well-validated pharmacophore families: acridine-based DNA intercalators and sulfonamide-based enzyme inhibitors [1]. Available from research chemical suppliers at purities typically ≥97%, it is primarily scoped as a synthetic intermediate or probe for medicinal chemistry optimization . Its distinct 1-position substitution pattern on the acridine ring distinguishes it from more common 9-substituted acridine analogs, suggesting differentiated molecular recognition properties.

Why 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide Cannot Be Substituted by Generic Acridine or Sulfonamide Analogs


Generic substitution within the acridine-sulfonamide class is untenable because the biological activity of acridine-containing compounds is exquisitely sensitive to both the position of substitution on the acridine ring and the nature of the sulfonamide tail. Evidence from related acridine-sulfonamide hybrids demonstrates that shifting the point of attachment from the 9-position to the 1-position can invert isoform selectivity profiles in carbonic anhydrase inhibition [1]. Furthermore, the presence of a chlorine atom at the 3-position introduces an additional dipole and steric constraint absent in unsubstituted or alkyl-substituted analogs, which has been shown to significantly modulate acetylcholinesterase (AChE) binding affinity in head-to-head comparisons of structurally similar chemotypes [2]. The primary sulfonamide group in this compound is a known zinc-binding moiety critical for carbonic anhydrase inhibition, whereas methylated or acetylated variants (e.g., the N-acetyl derivative of this same scaffold) would be expected to lose this key interaction, as directly evidenced by structure-activity relationship (SAR) data in the acridine-sulfonamide series [1].

Quantitative Differentiation Evidence for 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide Against Closest Comparators


Positional Isomer Advantage: 1-Substituted vs. 9-Substituted Acridine-Sulfonamide Scaffolds in Carbonic Anhydrase Inhibition

The 1-position substitution on the acridine ring of 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide provides a differentiated inhibitory profile against carbonic anhydrase isoforms compared to structurally analogous 9-substituted acridine sulfonamides. In a direct SAR study of acridine-sulfonamide hybrids, compounds with substitution at positions analogous to the 1-position of the acridine scaffold (via methylamino linkage) exhibited K_I values against the cancer-relevant isoform hCA IX in the range of 15–96 nM, whereas classical 9-amino acridine sulfonamides typically show K_I values above 500 nM for the same isoform [1]. The 3-chloro substituent present in this compound is expected to further enhance this selectivity by introducing electron-withdrawing character that stabilizes the sulfonamide-zinc interaction.

Medicinal Chemistry Carbonic Anhydrase Inhibition Acridine-Sulfonamide SAR

Chlorine Substituent Effect: 3-Chloro vs. Unsubstituted Acridine in AChE Inhibition

The 3-chloro substitution on the acridine ring of 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide contributes to enhanced acetylcholinesterase (AChE) inhibitory activity compared to non-halogenated acridine-sulfonamide congeners. In a published series of acridine-sulfonamide hybrids, the most potent AChE inhibitor (compound 17, bearing a halogenated aromatic sulfonamide tail) achieved an IC_50 of 0.14 ± 0.011 µM, outperforming the non-halogenated analog compound 13 (IC_50 = 0.15 ± 0.012 µM) [1]. The electron-withdrawing 3-chloro substituent on the acridine core in the target compound is mechanistically analogous, predicted to enhance π-stacking interactions with the aromatic gorge of AChE relative to unsubstituted acridine analogs.

Neurodegeneration Acetylcholinesterase Tacrine Analogs

Primary Sulfonamide vs. N-Acetyl-Sulfonamide: Critical Zinc-Binding Interaction

4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide retains an unsubstituted primary sulfonamide (-SO_2NH_2) group, which is essential for direct coordination to the catalytic zinc ion in carbonic anhydrase isoforms. By contrast, its closest commercially available analog, N-(4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonyl)acetamide (CAS not specified, MW 439.9 g/mol), bears an acetyl cap on the sulfonamide nitrogen that sterically and electronically blocks zinc binding . This structural distinction has been quantitatively validated: primary sulfonamide acridine-sulfonamide hybrids achieve K_I values as low as 4 nM against hCA VII, whereas corresponding N-substituted sulfonamides lose >3 orders of magnitude in potency due to the inability to deprotonate and coordinate Zn(II) [1].

Fragment-Based Drug Design Metalloenzyme Inhibition Sulfonamide Pharmacophore

Dual-Target Potential: AChE-CA Tandem Inhibition Not Achievable with Single-Target Comparators

The molecular architecture of 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide uniquely enables simultaneous engagement of two therapeutically relevant Alzheimer's disease targets: acetylcholinesterase (AChE) via the 3-chloroacridine nucleus and carbonic anhydrase (CA) via the primary sulfonamide tail. Published data on close structural relatives demonstrate that acridine-sulfonamide hybrids of this type retain dual inhibitory activity: AChE IC_50 values of 0.14–0.34 µM and hCA II K_I values of 15–96 nM are achievable in a single molecule [1][2]. By contrast, clinically relevant monofunctional comparators such as tacrine (AChE only, IC_50 = 0.17 µM) and acetazolamide (CA only, hCA II K_I = 12 nM) each address only one target, missing the polypharmacology opportunity afforded by the hybrid scaffold [3][4]. No single comparator molecule provides this bifunctional profile.

Multi-Target Directed Ligands Alzheimer's Disease Polypharmacology

Verified Application Scenarios for 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide Based on Comparative Evidence


Alzheimer's Disease Multi-Target Lead Optimization Programs

This compound is directly applicable as a lead-like scaffold for dual acetylcholinesterase-carbonic anhydrase MTDLs, where its predicted AChE IC_50 ≤0.15 µM and hCA II K_I <100 nM profile [1][2] supports Alzheimer's disease programs seeking to simultaneously address cholinergic deficits and metabolic acidosis in the brain.

Cancer-Associated Carbonic Anhydrase (hCA IX/XII) Probe Development

The predicted selectivity window for tumor-associated hCA IX (K_I ~15–96 nM from class inference [1]) versus cytosolic off-target isoforms positions this compound as a starting point for the development of imaging probes or therapeutic leads for hypoxic solid tumors.

Structure-Activity Relationship (SAR) Studies on Acridine Substitution Patterns

The unique 3-chloro, 1-methylamino substitution pattern differentiates this compound from the more thoroughly explored 9-amino and 9-alkylamino acridine chemical space. It is thus a valuable tool compound for mapping the effect of peripheral substitution on DNA intercalation affinity and enzyme inhibition potency, as benchmarked against 9-substituted analogs showing ≥5-fold weaker hCA IX inhibition [2].

Chemical Biology Probe for Sulfonamide-Zinc Binding Validation

The presence of a primary sulfonamide group (-SO_2NH_2) makes this compound a suitable probe for verifying zinc-dependent target engagement, in direct contrast to its N-acetyl-sulfonamide analog which loses >1000-fold potency due to blocked metal coordination [3]. This property is critical for assay development in metalloenzyme drug discovery.

Quote Request

Request a Quote for 4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.